molecular formula C30H20Cl2N2O4 B11555420 Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate

Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate

Cat. No.: B11555420
M. Wt: 543.4 g/mol
InChI Key: PHBVZLHLTRJYAC-JKQZQOQGSA-N
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Description

Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate is a complex organic compound characterized by the presence of two 4-chlorophenyl groups linked through an imine (Schiff base) functionality to a central but-2-enedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate typically involves the condensation of 4-chlorobenzaldehyde with 4-aminobenzaldehyde to form the Schiff base intermediate. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the imine bond and subsequent esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine and phenyl groups, leading to the formation of corresponding oxides and quinones.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of quinones and oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or other electrophilic groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the Schiff base moiety.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its ability to form stable imine linkages.

Mechanism of Action

The mechanism of action of Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate is primarily attributed to its ability to interact with biological macromolecules through the imine functionality. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the disruption of cellular processes. In the context of its anticancer activity, the compound induces apoptosis by activating caspase pathways and generating reactive oxygen species (ROS), which cause oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)acetic acid: Similar in structure due to the presence of 4-chlorophenyl groups but lacks the imine and but-2-enedioate functionalities.

    Bis(4-chlorophenyl)sulfone: Contains 4-chlorophenyl groups linked through a sulfone moiety, differing in its chemical reactivity and applications.

Uniqueness

Bis{4-[(E)-[(4-chlorophenyl)imino]methyl]phenyl} (2E)-but-2-enedioate is unique due to the combination of its imine and but-2-enedioate functionalities, which confer distinct chemical reactivity and biological activity. The presence of the Schiff base moiety allows for versatile interactions with metal ions and biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H20Cl2N2O4

Molecular Weight

543.4 g/mol

IUPAC Name

bis[4-[(4-chlorophenyl)iminomethyl]phenyl] (E)-but-2-enedioate

InChI

InChI=1S/C30H20Cl2N2O4/c31-23-5-9-25(10-6-23)33-19-21-1-13-27(14-2-21)37-29(35)17-18-30(36)38-28-15-3-22(4-16-28)20-34-26-11-7-24(32)8-12-26/h1-20H/b18-17+,33-19?,34-20?

InChI Key

PHBVZLHLTRJYAC-JKQZQOQGSA-N

Isomeric SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OC(=O)/C=C/C(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)OC(=O)C=CC(=O)OC3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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